11-(1,3-Dioxolan-2-YL)undecanenitrile
Description
11-(1,3-Dioxolan-2-yl)undecanenitrile is a nitrile-functionalized organic compound featuring an 11-carbon aliphatic chain terminated with a 1,3-dioxolane ring. The dioxolane group, a five-membered cyclic acetal containing two oxygen atoms, confers stability against hydrolysis under neutral or basic conditions, making it valuable in synthetic chemistry for carbonyl protection . The nitrile group (-C≡N) enhances reactivity, enabling transformations into amines, carboxylic acids, or heterocycles, which are pivotal in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
13050-15-2 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
11-(1,3-dioxolan-2-yl)undecanenitrile |
InChI |
InChI=1S/C14H25NO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-10,12-13H2 |
InChI Key |
DOXJQTXTZIWZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
11-(1,3-Dioxolan-2-YL)undecanenitrile can be synthesized through the reaction of 11-bromoundecanenitrile with 1,3-propanediol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
11-(1,3-Dioxolan-2-YL)undecanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or other substituted nitriles.
Scientific Research Applications
11-(1,3-Dioxolan-2-YL)undecanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(1,3-Dioxolan-2-YL)undecanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxolane ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related molecules based on functional groups, chain length, and cyclic substituents. Key findings from experimental studies are integrated to highlight differences in reactivity, stability, and applications.
Table 1: Structural and Functional Comparison of 11-(1,3-Dioxolan-2-yl)undecanenitrile and Analogous Compounds
Key Comparative Insights:
Functional Group Influence: The nitrile group in this compound distinguishes it from carboxylic acid analogs (e.g., 11M3, 9M5) and amine derivatives (1-Aminoundecane). Nitriles exhibit higher chemical versatility, enabling reactions like hydrolysis to amides/acids or reduction to amines . Cyclic ethers: Dioxolane (in the target compound) and THF (in 11-(oxolan-2-yl)undecanoic acid) differ in ring size and oxygen positioning. Dioxolane’s acetal structure enhances hydrolytic stability compared to THF, which lacks such protection .
Chain Length and Substituent Effects: Longer chains (e.g., undecane in the target compound vs. nonane in 9M5) increase hydrophobicity, impacting solubility and aggregation behavior . The quinoline-substituted nitrile () demonstrates how bulky aromatic substituents alter bioactivity, contrasting with the target compound’s aliphatic dioxolane group .
Synthetic Challenges: Acetalization reactions (e.g., DFM synthesis) often compete with etherification, especially in polyfunctional substrates like HMF . Similar side reactions could occur during the target compound’s synthesis if hydroxyl groups are present.
Analytical and Application Profiles :
- Dioxolane-containing compounds like DFM are prioritized as biofuels due to their oxygen content and stability , whereas nitriles (target compound) are more suited for pharmaceutical intermediates.
- Carboxylic acid analogs (e.g., 11M3) are analytically distinguishable via LC-HRMS fragmentation patterns, whereas nitriles require alternative characterization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
